molecular formula C15H16OS B13276012 1-[4-(Benzyloxy)phenyl]ethane-1-thiol

1-[4-(Benzyloxy)phenyl]ethane-1-thiol

Cat. No.: B13276012
M. Wt: 244.4 g/mol
InChI Key: IFGHYVJFZJBXLA-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]ethane-1-thiol is an organic compound with the molecular formula C15H16OS and a molecular weight of 244.36 g/mol . It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethane-1-thiol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyloxy)phenyl]ethane-1-thiol typically involves the reaction of 4-(benzyloxy)benzaldehyde with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiol group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)phenyl]ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]ethane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The benzyloxy group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Benzyloxy)phenyl]ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    4-(Benzyloxy)benzaldehyde: Precursor in the synthesis of 1-[4-(Benzyloxy)phenyl]ethane-1-thiol.

    1-[4-(Benzyloxy)phenyl]ethanone: Contains a ketone group instead of a thiol group.

Uniqueness

This compound is unique due to the presence of both a benzyloxy group and a thiol group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H16OS

Molecular Weight

244.4 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)ethanethiol

InChI

InChI=1S/C15H16OS/c1-12(17)14-7-9-15(10-8-14)16-11-13-5-3-2-4-6-13/h2-10,12,17H,11H2,1H3

InChI Key

IFGHYVJFZJBXLA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)S

Origin of Product

United States

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